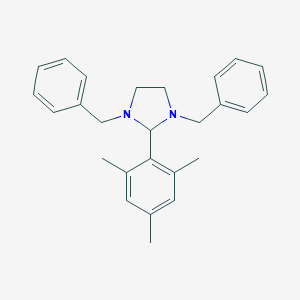
1,3-dibenzyl-2-(2,4,6-trimethylphenyl)imidazolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-dibenzyl-2-(2,4,6-trimethylphenyl)imidazolidine is a chemical compound with the molecular formula C26H30N2. It is a derivative of imidazolidine, characterized by the presence of two benzyl groups and a mesityl group attached to the imidazolidine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dibenzyl-2-mesitylimidazolidine typically involves the reaction of benzylamine with mesityl oxide in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: Benzylamine is reacted with mesityl oxide in the presence of a base such as sodium hydroxide.
Step 2: The reaction mixture is heated to a specific temperature, usually around 80-100°C, to facilitate the formation of the imidazolidine ring.
Industrial Production Methods
Industrial production of 1,3-dibenzyl-2-mesitylimidazolidine follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reaction conditions are optimized for maximum yield and purity. The product is then subjected to rigorous quality control measures to ensure it meets industry standards .
Análisis De Reacciones Químicas
Types of Reactions
1,3-dibenzyl-2-(2,4,6-trimethylphenyl)imidazolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The benzyl and mesityl groups can undergo substitution reactions with suitable reagents to form substituted imidazolidine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Oxidized imidazolidine derivatives.
Reduction: Reduced imidazolidine derivatives.
Substitution: Substituted imidazolidine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Explored for its anti-cancer properties, particularly in the treatment of breast and lung cancers.
Industry: Utilized in the development of novel materials and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of 1,3-dibenzyl-2-mesitylimidazolidine involves its interaction with molecular targets such as Hsp90. By binding to the adenosine triphosphate (ATP) binding site at the N-terminus of Hsp90, the compound inhibits the chaperone function of Hsp90, leading to the degradation of client oncoproteins. This results in the inhibition of cancer cell proliferation and induction of apoptosis .
Comparación Con Compuestos Similares
1,3-dibenzyl-2-(2,4,6-trimethylphenyl)imidazolidine can be compared with other imidazolidine derivatives, such as:
1,3-Dibenzyl-2-aryl imidazolidine: Similar structure but with different aryl groups, showing varying degrees of Hsp90 inhibition.
1,3-Dimethyl-2-imidazolidinone: A cyclic urea used as a solvent, differing in its chemical properties and applications.
Benzimidazole derivatives: Known for their broad-spectrum pharmacological properties, including anti-cancer activity.
The uniqueness of 1,3-dibenzyl-2-mesitylimidazolidine lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for scientific research and industrial applications .
Propiedades
Fórmula molecular |
C26H30N2 |
|---|---|
Peso molecular |
370.5g/mol |
Nombre IUPAC |
1,3-dibenzyl-2-(2,4,6-trimethylphenyl)imidazolidine |
InChI |
InChI=1S/C26H30N2/c1-20-16-21(2)25(22(3)17-20)26-27(18-23-10-6-4-7-11-23)14-15-28(26)19-24-12-8-5-9-13-24/h4-13,16-17,26H,14-15,18-19H2,1-3H3 |
Clave InChI |
RRBDXAGVDNKOKT-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)C2N(CCN2CC3=CC=CC=C3)CC4=CC=CC=C4)C |
SMILES canónico |
CC1=CC(=C(C(=C1)C)C2N(CCN2CC3=CC=CC=C3)CC4=CC=CC=C4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















